molecular formula C10H10N2 B1581546 1-Naphthylhydrazine CAS No. 2243-55-2

1-Naphthylhydrazine

Cat. No. B1581546
CAS RN: 2243-55-2
M. Wt: 158.2 g/mol
InChI Key: XBCIOBSQHJYVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthylhydrazine is a chemical compound with the molecular formula C10H10N2 . It is also known as 1-Naphthalenyl hydrazine hydrochloride .


Synthesis Analysis

While specific synthesis methods for 1-Naphthylhydrazine were not found in the search results, a paper was found discussing the synthesis and structural characterization of a Ru (II) complex with 1-naphthylhydrazine .


Physical And Chemical Properties Analysis

1-Naphthylhydrazine has a molecular weight of 194.661 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are mentioned but the specific values are not provided .

Scientific Research Applications

Application 1: Synthesis of Binuclear Ru(II)-1-Naphthylhydrazine Complex

  • Summary of the Application : 1-Naphthylhydrazine is used in the synthesis of binuclear Ru(II)-1-Naphthylhydrazine complex . This complex has been studied for its crystallographic structure, theoretical analysis, molecular docking studies, and biological activity evaluation .

Application 2: Synthesis of Ru Complexes with 1-Naphtylhydrazyl Ligand

  • Summary of the Application : 1-Naphthylhydrazine is used as a ligand in the synthesis of two Ru complexes .
  • Methods of Application or Experimental Procedures : The synthesis and structural analysis of these complexes involve various techniques such as IR, NMR, and elemental analysis . The crystallographic structure of one of the complexes was solved by X-ray .

Application 3: Matrix for the Quantification of Small Molecules in MALDI-TOF MS

  • Summary of the Application : 1-Naphthylhydrazine hydrochloride (NHHC) is used as a matrix to detect small molecules by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .
  • Methods of Application or Experimental Procedures : Due to its strong ultraviolet absorption and low background interference in the low molecular weight region, NHHC has been selected as an ideal matrix . The specific methods of application or experimental procedures are not detailed in the search results.

Application 4: Synthesis of Hydrazides and Their Derivatives

  • Summary of the Application : 1-Naphthylhydrazine is used in the synthesis of hydrazides and their derivatives . These derivatives have wide applications as chemical preservers for plants, drugs, for manufacturing polymers, glues, etc., in industry and many other purposes .

Application 5: Synthesis of Hydrazones, Quinazolines, and Hydrazone-Schiff Bases

  • Summary of the Application : 1-Naphthylhydrazine is used in the synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases .

Safety And Hazards

1-Naphthylhydrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

naphthalen-1-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCIOBSQHJYVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176957
Record name Hydrazine, 1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylhydrazine

CAS RN

2243-55-2
Record name 1-Naphthylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1-naphthalenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, 1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium nitrite (4.8 g) in water (20 ml) was added over 15 minutes to a stirred ice-cold suspension of 1-naphthylamine (9.58 g) in 6M hydrochloric acid (80 ml). After an additional 30 minutes in the ice bath, stannous chloride (44.5 9) in 6M hydrochloric acid (80 ml) was added slowly and the resulting suspension was stirred at O0 for 3 hr. The resulting solid was filtered off and dissolved in a mixture of 40% potassium hydroxide solution (100 ml) and ethyl acetate (150 ml). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organic extracts were dried and concentrated under reduced pressure to afford the title compound as a purple solid (10.58 g Rf= 0.1 in EA/CH (1/4)).
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Naphthylhydrazine was prepared by treating a mixture of 1-naphthylhydrazine hydrochloride with 10% methanol/dichloromethane and saturated aqueous sodium carbonate). A solution of 1-naphthylhydrazine (501 mg, 3.2 mmol) in toluene (45 mL) was cooled to 0° C. under nitrogen, and a solution of acetaldehyde (440 μL, 7.9 mmol) in cole toluene (5 mL) was added dropwise over 15 min. The mixture was allowed to stir at 0° C. for 5 min and then at room temperature for 1 h. The solvent was decanted off and the remaining material was evaporated to give a dark oil which was dissolved in 1,2-dichloroethane (5 mL). The solution was added to a solution of (1R,4R)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride (Intermediate 20; ˜1 equivalent) and pyridine (˜1.5 equivalents) in 1,2-dichloroethane (10 mL) at 0° C. to give an immediate precipitate. The reaction mixture was stirred at room temperature for 15 min, then at 50° C. for 40 min. The reaction mixture was cooled to room temperature and HCl in dioxane (4 M; 3 mL, 12 mmol) was added. The mixture was stirred at room temperature for 5 min, then glacial acetic acid (10 mL) was added and the mixture was stirred at 100° C. for 25 min. The reaction mixture was cooled, and solvents were evaporated. Dichloromethane (200 mL) was added and the solution was washed with 1:1 water/brine (2×50 mL). The combined aqueous layers were back-extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL), dried (magnesium sulfate), filtered, evaporated and purified by elution through silica gel with 30% ethyl acetate/hexanes. Fractions homogeneous for the product were evaporated and dried under high vacuum for 20 min to give (4S,7R)-7,8,8-trimethyl-2-naphthalen-1-yl-1,2,4,5,6,7-hexahydro-4,7-methano-indazol-3-one (459 mg, 46%) as an orange gummy solid.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
501 mg
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
440 μL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
(1R,4R)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthylhydrazine
Reactant of Route 2
Reactant of Route 2
1-Naphthylhydrazine
Reactant of Route 3
Reactant of Route 3
1-Naphthylhydrazine
Reactant of Route 4
Reactant of Route 4
1-Naphthylhydrazine
Reactant of Route 5
1-Naphthylhydrazine
Reactant of Route 6
Reactant of Route 6
1-Naphthylhydrazine

Citations

For This Compound
106
Citations
Q He, S Chen, J Wang, J Hou, J Wang, S Xiong… - Clinica Chimica Acta, 2013 - Elsevier
… Herein, we report the use of 1-naphthylhydrazine hydrochloride (NHHC) as a new matrix for MALDI MS analysis of glucose in serum and homogentisic acid in urine samples with a time-…
Number of citations: 26 www.sciencedirect.com
T Eichhorn, F Kolbe, S Mišić, D Dimić, I Morgan… - International journal of …, 2022 - mdpi.com
… structure which is stabilizing the bridging mode of 1-naphthylhydrazine as shown later. … [{RuCl 2 (η 6 -p-cymene)} 2 ] and 1-naphthylhydrazine hydrochloride were purchased from TCI. …
Number of citations: 21 www.mdpi.com
Y Shigeri, S Ikeda, A Yasuda, M Ando… - Journal of Mass …, 2014 - Wiley Online Library
The reagents 19 hydrazide and 14 hydrazine were examined to function as reactive matrices for matrix‐assisted laser desorption/ionization mass spectrometry (MALDI‐MS) to detect …
Y Shigeri, A Yasuda, M Sakai, S Ikeda… - … Journal of Mass …, 2015 - journals.sagepub.com
Fifty-one reagents (37 hydrazides and 14 hydrazines) were examined to determine if they could function as reactive matrices for the detection of steroids with carbonyl groups in matrix-…
Number of citations: 14 journals.sagepub.com
CW MUTH, ES HANRAHAN - The Journal of Organic Chemistry, 1958 - ACS Publications
It is desirable to study modifications of azulene since it is a chromophore the number of which is extremely limited. The list of reported azazu-lenes4· 5 is small. 1-Azanaphth [1, 2-5] …
Number of citations: 3 pubs.acs.org
IV Aksenova, AV Aksenov, NA Aksenov - Chemistry of heterocyclic …, 2009 - Springer
… We unexpectedly found that the reaction of 1 mmol 1-naphthylhydrazine (1) with 2.5 mmol compound 2a in 3-4 g PPA*, initially at 65-70C for 2 h and then at 110-120C for 3 h leads to …
Number of citations: 2 link.springer.com
JL Archibald, P Fairbrother… - Journal of Medicinal …, 1974 - ACS Publications
… (4,4-Diethoxybutyl)-4-benzamidopiperidine2 (3.48 g, 0.01 mol) was added portionwise to a solution of 1-naphthylhydrazine hydrochloride (1.95 g, 0.01 mol) in 25% aqueousacetic acid (…
Number of citations: 30 pubs.acs.org
FR Japp, W Maitland - Journal of the Chemical Society, Transactions, 1903 - pubs.rsc.org
… -This was prepared as in the case of the preceding compound, using 5 grams of 9-hydroxyphenanthrene, 6 grams of l-naphthylhydrazine, and 1.5 gram of 1 -naphthylhydrazine …
Number of citations: 13 pubs.rsc.org
JP Chen, H Tanabe, XC Li, T Thoms, Y Okamura… - Synthetic metals, 2003 - Elsevier
… Materials: 2-Tetralone, sodium t-butoxide, tris(4-bromophenyl)amine and tris(8-hydroxyquinoline)aluminum (AlQ 3 ) were purchased from Aldrich, 1-naphthylhydrazine.hydrochloride …
Number of citations: 54 www.sciencedirect.com
M Li, B Wang, M Li, X Li, L Wang, N Li, L Rao… - Sensors and Actuators B …, 2022 - Elsevier
… When 1-naphthylhydrazine (5a) was utilized, naphthylamine was obtained as the main … We treated CSA with 1-naphthylhydrazine under anhydrous solution in which the sulfenic acid …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.